![molecular formula C8H8BrNO2 B6226395 methyl 5-bromo-2-methylpyridine-4-carboxylate CAS No. 1804406-76-5](/img/no-structure.png)
methyl 5-bromo-2-methylpyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-bromo-2-methylpyridine-4-carboxylate” is an important intermediate in organic synthesis . It has many applications, such as being used as a pharmaceutical intermediate, in organic synthesis, and in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of palladium-catalyzed Suzuki cross-coupling reactions . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce a series of novel pyridine derivatives . The overall yield of this synthesis could be increased from 3.6% to 29.4% by starting from 2-fluoro-4-methylpyridine instead of 2-bromo-4-methylpyridine .Molecular Structure Analysis
The molecular formula of “methyl 5-bromo-2-methylpyridine-4-carboxylate” is C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in Suzuki cross-coupling reactions to form novel pyridine derivatives . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can describe the possible reaction pathways .Scientific Research Applications
Building Block for the β-Alanine Moiety of an αvβ3 Antagonist
“Methyl 5-bromo-2-methylpyridine-4-carboxylate” can be used as a building block for the β-alanine moiety of an αvβ3 antagonist . αvβ3 antagonists are a class of drugs that inhibit the αvβ3 integrin, a protein that plays a crucial role in angiogenesis, a process used by tumors to grow blood vessels and thus sustain their growth.
Synthesis of a Potent and Selective Somatostatin sst3 Receptor Antagonist
This compound is also used in the synthesis of a potent and selective somatostatin sst3 receptor antagonist . Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors.
Key Step in the Synthesis of Imidazolinones
The bromination of “methyl 5-bromo-2-methylpyridine-4-carboxylate” is a key step in the synthesis of imidazolinones . Imidazolinones are a class of organic compounds that contain an imidazoline ring, and they have various applications in medicine and agriculture.
Preparation of Crown-Ester-Bipyridines and Viologens
“Methyl 5-bromo-2-methylpyridine-4-carboxylate” is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . Crown-ester-bipyridines and viologens have applications in the field of supramolecular chemistry.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 5-bromo-2-methylpyridine-4-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with targets . .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-2-methylpyridine-4-carboxylate involves the bromination of 2-methylpyridine-4-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "2-methylpyridine-4-carboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 2-methylpyridine-4-carboxylic acid", "- Dissolve 2-methylpyridine-4-carboxylic acid in sulfuric acid and water", "- Add bromine dropwise with stirring until the solution turns yellow", "- Continue stirring for 30 minutes", "- Pour the reaction mixture into ice-cold water", "- Extract the product with ethyl acetate", "- Wash the organic layer with water and brine", "- Dry over anhydrous sodium sulfate", "- Concentrate the solution to obtain 5-bromo-2-methylpyridine-4-carboxylic acid", "Step 2: Esterification with methanol", "- Dissolve 5-bromo-2-methylpyridine-4-carboxylic acid in methanol", "- Add a catalytic amount of sulfuric acid", "- Reflux the mixture for 4 hours", "- Cool the mixture and pour into ice-cold water", "- Extract the product with ethyl acetate", "- Wash the organic layer with water and brine", "- Dry over anhydrous sodium sulfate", "- Concentrate the solution to obtain methyl 5-bromo-2-methylpyridine-4-carboxylate" ] } | |
CAS RN |
1804406-76-5 |
Product Name |
methyl 5-bromo-2-methylpyridine-4-carboxylate |
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.